molecular formula C19H22N6O3 B2467515 N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251619-93-8

N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2467515
CAS No.: 1251619-93-8
M. Wt: 382.424
InChI Key: AGYUTANFFQFLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a potent, selective, and orally active inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). Its primary research value lies in the investigation of FAK signaling pathways in cellular processes such as cell migration , proliferation , and survival . By competitively inhibiting FAK phosphorylation and its kinase activity, this compound disrupts downstream signaling cascades, making it an essential tool for probing the role of FAK in cancer metastasis and tumor microenvironment interactions. Research utilizing this inhibitor has demonstrated efficacy in impairing focal adhesion turnover and inducing anoikis in various cancer cell lines. Its application extends to in vivo models for evaluating the therapeutic potential of FAK inhibition in reducing tumor growth and metastatic spread. This compound is for research use only and is a critical pharmacological agent for validating FAK as a target in oncology and for exploring novel combination treatment strategies.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-2-28-15-7-5-14(6-8-15)21-16(26)13-25-19(27)24-12-9-20-17(18(24)22-25)23-10-3-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYUTANFFQFLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, pharmacodynamics, and therapeutic potential based on current research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C25H27N7O3\text{C}_{25}\text{H}_{27}\text{N}_{7}\text{O}_{3}

Key Features

  • Molecular Weight : 473.5 g/mol
  • CAS Number : 1251626-71-7
  • Functional Groups : Includes an acetamide group, a triazolo[4,3-a]pyrazine core, and a 4-ethoxyphenyl moiety.

Anticancer Properties

Preliminary studies indicate that derivatives of the triazolo[4,3-a]pyrazine structure exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promise as dual inhibitors of specific cancer-related pathways.

Case Study: Antitumor Activity

A study demonstrated that triazolo-pyrazine derivatives can inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds with similar structural motifs. In vitro assays have shown effectiveness against a range of bacterial strains.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Similar compounds have been noted for their antipsychotic and anxiolytic properties, likely due to interactions with neurotransmitter systems such as serotonin and dopamine.

Synthesis Methods

The synthesis of this compound can follow various methodologies:

  • Multi-step Synthesis : Involves the formation of the triazole ring followed by acetamide functionalization.
  • One-pot Reactions : Recent advancements allow for one-pot synthesis involving multiple reactants to form the desired compound efficiently.

Table 1: Comparison of Synthesis Methods

Method TypeDescriptionAdvantages
Multi-step SynthesisSequential reactions to build complex structuresHigh purity and specificity
One-pot ReactionsSimultaneous reaction of multiple componentsTime-efficient and cost-effective

Interaction Studies

Research has focused on understanding how this compound interacts with biological targets. Preliminary data suggest that it may act as a dual inhibitor for certain receptors involved in cancer progression.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-(4-methoxyphenyl)-1H-pyrazolePyrazole core with phenolic substitutionAntitumor
8-(piperazin-1-yloxy)quinolineQuinoline with piperazineCNS activity
5-amino-[1,2,4]-triazolo[4,3-a]pyrazineAmino-substituted triazolo structureAntimicrobial

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide?

  • Methodology :

  • Step 1 : Synthesize the triazolo[4,3-a]pyrazine core via cyclocondensation of hydrazine derivatives with substituted pyrazine precursors under reflux in ethanol or DMF .
  • Step 2 : Introduce the pyrrolidin-1-yl group at position 8 using nucleophilic substitution reactions with pyrrolidine, typically requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Step 3 : Functionalize the acetamide side chain via coupling reactions. For example, react the intermediate with 4-ethoxyphenyl isocyanate in the presence of EDCI·HCl and HOBt in DMF at 60°C .
  • Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~435.18) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) .

Q. What structural features influence its pharmacological activity?

  • Key Motifs :

  • The triazolo[4,3-a]pyrazine core enables π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
  • The 4-ethoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • The pyrrolidin-1-yl moiety may act as a hydrogen-bond acceptor, critical for receptor binding .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazolo-pyrazine core?

  • Design of Experiments (DoE) Approach :

  • Variables : Temperature (80–120°C), solvent polarity (DMF vs. ethanol), and stoichiometry of reagents (1:1 to 1:1.2) .
  • Response Surface Modeling : Use software (e.g., JMP) to identify optimal conditions. For example, 100°C in DMF with 1.1 eq. hydrazine maximizes cyclization efficiency (~75% yield) .
  • Troubleshooting : Side products (e.g., dimerization) can be minimized by slow addition of reagents and strict temperature control .

Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?

  • Case Analysis :

  • Issue : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 10 nM vs. 500 nM).
  • Root Causes :
  • Assay variability (e.g., ATP concentration differences in kinase assays) .
  • Compound stability: Degradation in DMSO stock solutions over time (validate via LC-MS) .
  • Resolution : Standardize protocols (e.g., fresh DMSO stocks, fixed ATP levels) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational methods predict target engagement and off-target effects?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2). Prioritize poses with the triazolo-pyrazine core aligned in the hydrophobic pocket .
  • Pharmacophore Screening : Match the compound’s features (H-bond acceptors, aromatic rings) against databases like ChEMBL to predict off-targets (e.g., serotonin receptors) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

Q. How does the compound’s stability vary under physiological conditions?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC; expect <10% degradation at pH 7.4 over 24 hours .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Calculate intrinsic clearance (e.g., Clint < 10 mL/min/kg suggests low hepatic extraction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.